2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H16FN5OS2 and its molecular weight is 353.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral activity .
Biological Activity
The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.
Synthesis
The synthesis of the target compound typically involves the reaction of piperazine derivatives with thiadiazole moieties. The general synthetic route includes:
- Starting Materials : 1-(2-fluorophenyl)piperazine and thiadiazole derivatives.
- Reagents : Potassium carbonate as a base, acetonitrile as a solvent.
- Procedure : The reaction mixture is refluxed for several hours, followed by purification through column chromatography.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives containing thiadiazole moieties exhibit significant cytotoxic effects against cancer cell lines. For instance:
- Mechanism of Action : These compounds may inhibit enzymes involved in DNA repair mechanisms, such as Poly (ADP-Ribose) Polymerase (PARP), leading to increased apoptosis in cancer cells. In a study, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, comparable to known PARP inhibitors like Olaparib .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents. In vitro studies have reported:
- Activity Against Pathogens : The compound exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans through mechanisms involving disruption of microbial membrane integrity and inhibition of metabolic pathways .
Table 1: Summary of Biological Activities
Activity | Target Organism/Cell Line | IC50/Effect | Reference |
---|---|---|---|
Anticancer | Human Breast Cancer Cells | 18 μM | |
Antimicrobial | Staphylococcus aureus | Significant | |
Antimicrobial | Candida albicans | Significant |
Case Study: Anticancer Mechanism
In a study focused on the anticancer properties of similar compounds, it was found that the presence of the thiadiazole ring enhances lipophilicity and tissue permeability, which are critical for effective drug delivery and action within tumor microenvironments . The interaction with PARP enzymes leads to enhanced DNA damage response pathways, promoting apoptosis in cancerous cells.
Properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5OS2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)13-17-18-14(23-13)22-9-12(16)21/h1-4H,5-9H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUXKVZQQWTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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